molecular formula C17H15BrCl2O3 B3161787 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane CAS No. 873012-43-2

2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane

Cat. No.: B3161787
CAS No.: 873012-43-2
M. Wt: 418.1 g/mol
InChI Key: KVGBJNABHMRXGN-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS: 873012-43-2) is a halogenated dioxolane derivative with the molecular formula C₁₇H₁₅BrCl₂O₃ and a molecular weight of 418.11 g/mol . Its structure features a 1,3-dioxolane core substituted with a bromomethyl group, a 2-chloro-4-(4-chlorophenoxy)phenyl group, and a methyl group at the 4-position.

It is typically supplied in small quantities (e.g., 25 µL of 10 mM solution) and requires storage at -80°C (6-month stability) or -20°C (1-month stability). Solubility optimization involves heating to 37°C and sonication . Safety protocols emphasize ventilation, personal protective equipment (PPE), and avoidance of skin/eye contact due to its reactive bromine moiety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrCl2O3/c1-11-9-21-17(10-18,23-11)15-7-6-14(8-16(15)20)22-13-4-2-12(19)3-5-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGBJNABHMRXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)(CBr)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139581
Record name 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
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Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873012-43-2
Record name 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane, 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl
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Biological Activity

2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane, with the CAS number 873012-43-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial activities, as well as structure-activity relationships (SAR) that elucidate its mechanism of action.

  • Molecular Formula : C17H15BrCl2O3
  • Molecular Weight : 418.11 g/mol
  • Structure : The compound features a dioxolane ring, which is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, notably breast cancer cells such as MDA-MB-231. The IC50 values for these activities were reported to be in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutic agents.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-2311.61
A-4311.98
HT29<1.0

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that it possesses comparable activity to traditional antibiotics.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus93.7
Escherichia coli46.9

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents, particularly chlorine and bromine, plays a crucial role in enhancing the biological activity of this compound. The electron-withdrawing properties of these groups contribute to increased lipophilicity and improved interaction with biological targets.

Key Findings:

  • Chlorine Substituents : Enhance binding affinity to target proteins.
  • Bromine Group : Increases cytotoxicity by facilitating cellular uptake.
  • Dioxolane Ring : Essential for maintaining structural integrity and biological function.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized various analogs of this compound and evaluated their biological activities. The findings suggested that modifications in the phenyl ring significantly influenced cytotoxicity and selectivity against cancer cells.

Case Study Example :
A derivative of this compound was tested for its ability to inhibit Hsp90, a chaperone protein involved in cancer cell proliferation. The results indicated that the derivative exhibited enhanced potency compared to the parent compound, suggesting avenues for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs based on structural motifs, functional groups, and applications:

Table 1: Key Comparative Data

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Key Properties
Target Compound (873012-43-2) C₁₇H₁₅BrCl₂O₃ 418.11 Bromomethyl, dioxolane, aryl ether Research chemical High purity (>98%), thermally sensitive, research-only
Difenoconazole (119446-68-3) C₁₉H₁₇Cl₂N₃O₃ 406.3 Triazole, dioxolane, aryl ether Agricultural fungicide Broad-spectrum activity, persistent in soil, cis-trans diastereomers
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane (60207-89-8) C₁₂H₁₃BrCl₂O₂ 340.05 (calculated) Bromomethyl, propyl, dioxolane Synthetic intermediate Colorless liquid, synthesized via bromination and nucleophilic addition
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol (117018-19-6) C₁₆H₁₃Cl₂N₃O₂ 366.2 (calculated) Triazole, ethanol, aryl ether Undisclosed (likely fungicide precursor) Contains hydroxyl group, potential metabolic intermediate

Structural and Functional Differences

Core Structure: The target compound and difenoconazole share a 1,3-dioxolane ring but differ in substituents. Difenoconazole incorporates a triazole group instead of bromomethyl, enhancing its antifungal activity via cytochrome P450 inhibition . The propyl-substituted analog (CAS 60207-89-8) lacks the 4-chlorophenoxy group, reducing steric bulk and altering physicochemical properties (e.g., liquid state vs. solid) .

Halogenation Patterns: The target compound has two chlorine atoms on the phenyl ring and a bromomethyl group, increasing electrophilicity and reactivity compared to difenoconazole’s single chlorine and triazole . The dichlorophenyl analog (CAS 60207-89-8) lacks the phenoxy group, simplifying its synthesis but limiting biological activity .

Applications: Difenoconazole is a commercial fungicide with prolonged soil persistence (half-life >100 days), whereas the target compound is restricted to laboratory research due to its instability and lack of regulatory approval .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane, and how can reaction yields be optimized?

The compound is synthesized via bromination of a methyl-substituted 1,3-dioxolane precursor. Key steps include:

  • Bromination : Using brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., radical initiators or light) to introduce the bromomethyl group.
  • Ring formation : Cyclization of chlorinated phenoxy-phenyl intermediates with diols to form the 1,3-dioxolane backbone.
  • Optimization : Adjusting molar ratios (e.g., 1.2:1 bromine-to-precursor), temperature (40–60°C), and solvent polarity (e.g., dichloromethane) to improve yields .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl (-CH2Br) resonance at δ ~3.5–4.0 ppm and the dioxolane ring protons (δ ~4.5–5.5 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 418.108 (average mass) and 415.958 (monoisotopic) validate the formula C₁₇H₁₅BrCl₂O₃ .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>97%) and detect byproducts .

Q. How does the bromomethyl group influence the compound’s stability under varying storage conditions?

  • Thermal stability : Decomposition occurs above 150°C, with bromine release detected via TGA-MS.
  • Light sensitivity : Photolytic degradation is minimized by storing in amber vials at –20°C .
  • Hydrolysis : The bromomethyl group is susceptible to nucleophilic attack in aqueous environments (e.g., forming hydroxymethyl derivatives), requiring anhydrous storage .

Advanced Research Questions

Q. What mechanistic insights explain the bromomethyl group’s reactivity in nucleophilic substitution reactions?

The bromine atom acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., triazoles, amines).

  • Kinetics : Reaction rates depend on solvent polarity (e.g., DMF accelerates substitution) and steric hindrance from the bulky dioxolane ring.
  • Applications : This reactivity is exploited to synthesize triazole fungicides (e.g., difenoconazole) via substitution with 1,2,4-triazole .

Q. How do stereochemical factors impact the synthesis of derivatives from this compound?

  • Chirality : While the compound itself lacks defined stereocenters (0/2 stereocenters in structure ), downstream reactions (e.g., triazole substitution) may introduce chiral centers.
  • Stereoselective synthesis : Chiral catalysts (e.g., BINOL-derived phosphates) or enantioselective HPLC can isolate active stereoisomers, critical for bioactive derivatives like fungicides .

Q. What strategies resolve discrepancies in reported reaction efficiencies during its use as an intermediate?

  • Purity analysis : Impurities (e.g., unreacted diol or chlorinated precursors) can skew yields; rigorous HPLC or GC-MS monitoring is advised .
  • Catalyst screening : Transition-metal catalysts (e.g., CuBr) improve bromination efficiency in stubborn reactions .
  • In situ spectroscopy : Real-time IR or Raman tracks intermediate formation to optimize reaction endpoints .

Q. How is this compound utilized in agrochemical research, particularly for fungicide development?

  • Difenoconazole precursor : Substitution of the bromomethyl group with 1,2,4-triazole yields difenoconazole, a sterol biosynthesis inhibitor targeting fungal CYP51 enzymes .
  • Structure-activity relationship (SAR) : Modifications to the dioxolane ring (e.g., methyl group position) enhance binding affinity to fungal lanosterol demethylase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane

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